molecular formula C6H6F3N3O B15326514 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

Cat. No.: B15326514
M. Wt: 193.13 g/mol
InChI Key: APKKPCCUYSUMHT-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a trifluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring.

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine typically involves the following steps :

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including :

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several scientific research applications, including :

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in various biological studies to understand its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to inhibit certain enzymes and modulate biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as :

    2-(Anilino)pyrimidine-4-carboxamides: These compounds are known for their potent inhibitory effects on glycogen synthase kinase-3 (GSK-3).

    Substituted Pyrimidine-2-thiol Derivatives: These derivatives exhibit various biological activities and are used in medicinal chemistry research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2

InChI Key

APKKPCCUYSUMHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCC(F)(F)F)N

Origin of Product

United States

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